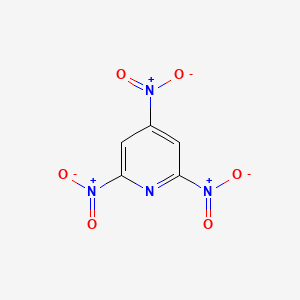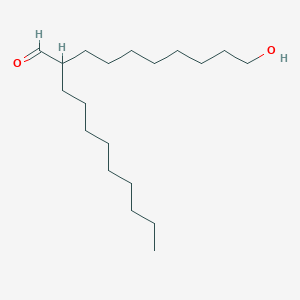
Undecanal, 2-(8-hydroxyoctyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanal, 2-(8-hydroxyoctyl)- is an organic compound with the molecular formula C19H38O2. It is a derivative of undecanal, which is an eleven-carbon aldehyde. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of an octyl chain, which is further connected to the undecanal backbone. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanal, 2-(8-hydroxyoctyl)- typically involves the reaction of undecanal with an appropriate hydroxyl-containing reagent under controlled conditions. One common method is the hydroformylation of decene to produce undecanal, followed by a subsequent reaction with 8-hydroxyoctanol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of undecanal, 2-(8-hydroxyoctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Undecanal, 2-(8-hydroxyoctyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(8-oxooctyl)undecanal or 2-(8-carboxyoctyl)undecanal.
Reduction: Formation of 2-(8-hydroxyoctyl)undecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undecanal, 2-(8-hydroxyoctyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of undecanal, 2-(8-hydroxyoctyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanal: An eleven-carbon aldehyde without the hydroxyl group.
2-(8-Hydroxyoctyl)undecanol: The reduced form of undecanal, 2-(8-hydroxyoctyl)-.
Decanal: A ten-carbon aldehyde with similar properties but shorter chain length.
Uniqueness
Undecanal, 2-(8-hydroxyoctyl)- is unique due to the presence of both an aldehyde and a hydroxyl group, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Numéro CAS |
78661-31-1 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-(8-hydroxyoctyl)undecanal |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h18-20H,2-17H2,1H3 |
Clé InChI |
NFMAAHFVMVSSBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


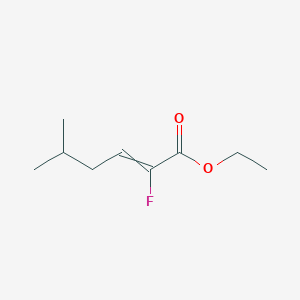
![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

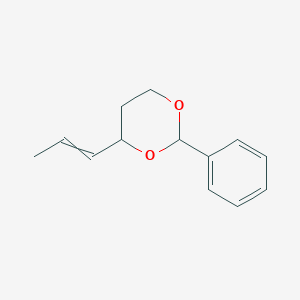
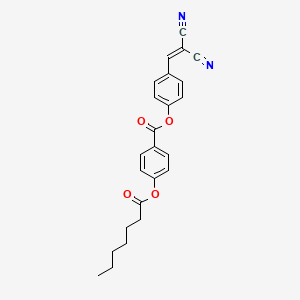

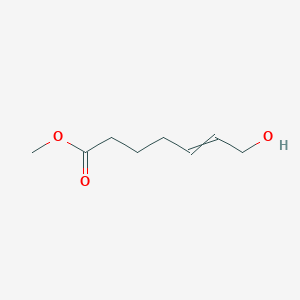
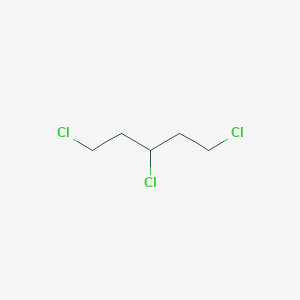
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
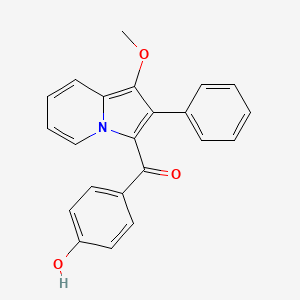
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)

